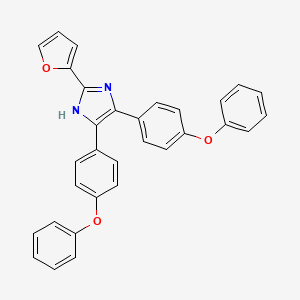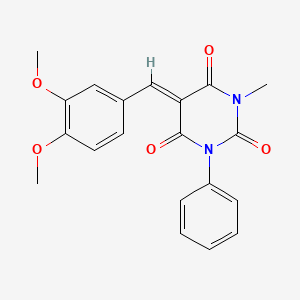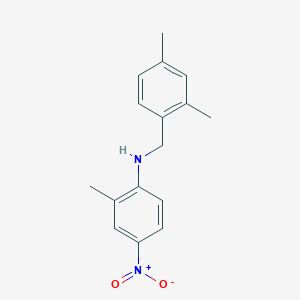![molecular formula C37H42O6P2 B4958228 diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate](/img/structure/B4958228.png)
diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate, also known as bis(4-methylphenyl)phenylphosphinate (BMPPP), is a phosphorus-containing compound that has been widely used in scientific research. BMPPP has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.
作用机制
BMPPP acts as a phosphorylating agent, which means that it can transfer a phosphoryl group to other molecules. This property has been exploited in various reactions, including the synthesis of phosphorus-containing compounds and the phosphorylation of biomolecules such as proteins and nucleic acids. BMPPP can also act as a catalyst for various reactions, including the Friedel-Crafts acylation reaction and the Michael addition reaction.
Biochemical and physiological effects:
BMPPP has been shown to have some biochemical and physiological effects, particularly in the nervous system. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property has led to the investigation of BMPPP as a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by the loss of cholinergic neurons in the brain. BMPPP has also been shown to have some anticonvulsant activity, which has led to its investigation as a potential treatment for epilepsy.
实验室实验的优点和局限性
BMPPP has several advantages for lab experiments, including its high yield and purity when synthesized using the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride. It is also relatively stable and can be stored for long periods without degradation. However, BMPPP has some limitations, including its toxicity and potential for environmental contamination. It is important to handle BMPPP with care and dispose of it properly to minimize its impact on the environment.
未来方向
There are several future directions for the use of BMPPP in scientific research. One area of interest is the development of new phosphorus-containing compounds using BMPPP as a precursor. Another area of interest is the investigation of BMPPP as a potential treatment for neurological disorders such as Alzheimer's disease and epilepsy. Additionally, the use of BMPPP as a catalyst for new reactions and the development of new synthetic methodologies using BMPPP are also potential areas of future research.
合成方法
BMPPP can be synthesized using various methods, including the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride, the reaction between diethyl 2,4-dimethylglutarate and diphenylphosphinic acid, and the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic acid. The most commonly used method is the reaction between diethyl 2,4-dimethylglutarate and phenylphosphonic dichloride, which yields BMPPP with a high yield and purity.
科学研究应用
BMPPP has been widely used in scientific research, particularly in the field of organic synthesis. It has been used as a phosphorylating agent, a catalyst for various reactions, and a precursor for the synthesis of other phosphorus-containing compounds. BMPPP has also been used in the synthesis of chiral phosphorus compounds, which have potential applications in asymmetric catalysis and drug development.
属性
IUPAC Name |
diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42O6P2/c1-7-42-36(38)34(44(40,30-17-9-26(3)10-18-30)31-19-11-27(4)12-20-31)25-35(37(39)43-8-2)45(41,32-21-13-28(5)14-22-32)33-23-15-29(6)16-24-33/h9-24,34-35H,7-8,25H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJCLLAHGBAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OCC)P(=O)(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2,4-bis[bis(4-methylphenyl)phosphoryl]pentanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-bromo-4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4958146.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4958157.png)
![4-chloro-3-(5-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4958162.png)
![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4958176.png)
![7-amino-5-(3-bromo-4-fluorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4958178.png)
![4-({2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)benzenesulfonamide](/img/structure/B4958195.png)
![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958203.png)


![N-[(2-hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]acetamide](/img/structure/B4958229.png)


![3-[(4-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4958246.png)
![5-(4-hydroxy-3-methoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4958253.png)